molecular formula C23H21BrN2O4 B11698060 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B11698060
M. Wt: 469.3 g/mol
InChI Key: VXUCRLGEOLFUOP-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with chromenone: The final step involves coupling the oxadiazole derivative with a chromenone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its oxadiazole ring is particularly noteworthy for its stability and biological activity.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxychromen-2-one

InChI

InChI=1S/C23H21BrN2O4/c1-2-3-4-5-6-15-11-16-12-18(23(28)29-20(16)13-19(15)27)22-26-25-21(30-22)14-7-9-17(24)10-8-14/h7-13,27H,2-6H2,1H3

InChI Key

VXUCRLGEOLFUOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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